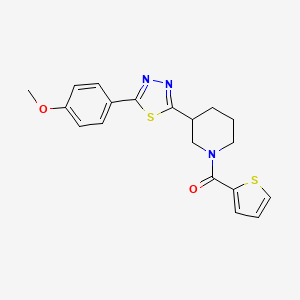

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Descripción

The compound (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone features a hybrid structure combining three pharmacologically relevant motifs:

- 1,3,4-Thiadiazole core: A sulfur- and nitrogen-containing heterocycle known for diverse bioactivity, including antimicrobial and anticancer properties .

- 4-Methoxyphenyl substituent: An electron-donating group attached to the thiadiazole, which may enhance metabolic stability and influence binding interactions.

Propiedades

IUPAC Name |

[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCHDMSFPQSERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel derivative featuring the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The compound's structure incorporates a piperidine ring and a thiophene moiety linked to a 1,3,4-thiadiazole core. The presence of these heterocycles enhances its interaction with biological targets due to the unique electronic and steric properties conferred by the thiadiazole and thiophene rings.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study : A study reported that compounds with a 1,3,4-thiadiazole nucleus showed moderate to excellent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 µg/mL to 47.5 µg/mL against E. coli and S. aureus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32.6 | Moderate |

| Compound B | 47.5 | Excellent |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in DNA replication and cell division.

- Case Study : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.28 µg/mL .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 | 0.28 | High |

| A549 | 0.52 | Moderate |

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects:

- Mechanism of Action : The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Case Study : Research highlighted that specific compounds reduced inflammation markers in animal models significantly .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural modifications:

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities primarily due to the presence of the thiadiazole and thiophene moieties. These functionalities are known for their pharmacological significance.

Antimicrobial Activity

Thiadiazole derivatives have been documented to possess significant antimicrobial properties. Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of Mycobacterium tuberculosis and other pathogenic microorganisms .

Antiviral Properties

Recent studies highlight the antiviral potential of thiadiazole-based compounds. Specifically, compounds containing thiophene rings have demonstrated considerable activity against plant viruses like Tobacco Mosaic Virus (TMV), suggesting their utility as agricultural biocontrol agents . The compound may exhibit similar properties due to its structural components.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are well-documented. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Some derivatives have been shown to be more effective than established anti-inflammatory drugs .

Anticancer Activity

Thiadiazole-containing compounds have been explored for their anticancer activities. Studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound may also exhibit similar effects, warranting further investigation.

Synthetic Methodologies

The synthesis of (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone involves multiple steps that can be optimized for yield and purity.

Synthesis Overview

- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives and thiadiazole precursors.

- Reactions : Key reactions may include nucleophilic substitutions and coupling reactions to form the desired thiadiazole-piperidine linkage.

- Purification : Final products are usually purified through recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of thiadiazole derivatives similar to the compound :

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Substituent Effects on the Thiadiazole Ring

4-Methoxyphenyl vs. 4-Fluorophenyl

- : The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one replaces the 4-methoxyphenyl group on the thiadiazole with a 4-fluorophenyl group. Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to the electron-donating methoxy group. This substitution could alter interactions with hydrophobic enzyme pockets .

- : Thiadiazole derivatives with 4-fluorophenyl-thiophene substituents demonstrated potent anticancer activity (IC50 = 1.28 µg/mL against MCF7 breast cancer cells). The methoxy group in the target compound may reduce cytotoxicity but improve solubility .

Nitro Substituents

Core Heterocycle Modifications

Thiadiazole vs. Oxadiazole

- and : Compounds such as (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone replace the thiadiazole sulfur with oxygen.

Piperidine vs. Thiazolidinone Cores

- : The thiazolidinone core in 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one introduces a ketone and sulfur atom, enabling hydrogen bonding and redox activity. In contrast, the piperidine ring in the target compound offers conformational flexibility, which may improve binding to flexible enzyme active sites .

Structural and Functional Data Tables

Table 1: Key Structural Features of Comparable Compounds

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|

| 4-Methoxyphenyl | Electron-donating | Moderate (~2.5) | High (O-demethylation) |

| 4-Fluorophenyl | Electron-withdrawing | Low (~2.0) | Moderate |

| Nitro group | Strongly electron-withdrawing | High (~3.0) | Low (Nitroreduction) |

*Estimated values based on analogous structures.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

- Spectral Analysis : Use H and C NMR to confirm the integration of protons and carbons corresponding to the thiadiazole, piperidine, and thiophene moieties. IR spectroscopy can validate functional groups (e.g., C=O stretching at ~1650–1750 cm) .

- Chromatographic Purity : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to establish >95% purity. Retention time and peak symmetry are critical indicators .

- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (deviation <0.4% acceptable) .

Q. What synthetic routes are effective for producing this compound?

Methodological Answer:

- Key Steps :

Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl) .

Introduce the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.

Couple the piperidine-thiadiazole intermediate with thiophen-2-yl methanone using a coupling agent (e.g., EDCI/HOBt) .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Measure saturation concentration via UV-Vis spectroscopy (λmax ~250–300 nm) .

- Stability : Incubate the compound in simulated biological fluids (e.g., plasma, pH 1.2 gastric fluid) and monitor degradation via LC-MS over 24 hours .

Q. What initial biological screening assays are recommended?

Methodological Answer:

- Cytotoxicity : Use MTT assays on HEK-293 and cancer cell lines (e.g., MCF-7, A549) with IC calculations .

- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., ATP depletion for kinase activity) .

Q. How are physical-chemical properties (logP, pKa) determined?

Methodological Answer:

- logP : Use reverse-phase HPLC with a calibration curve of standards (e.g., n-octanol/water partition coefficient) .

- pKa : Perform potentiometric titration in aqueous-organic solvent mixtures (e.g., water/methanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial design to test variables: solvent (ethanol vs. DMF), temperature (60–100°C), and catalyst loading (0.1–1.0 eq). Analyze via ANOVA to identify significant factors .

- Case Study : A 20% yield increase was achieved by switching from ethanol to DMF at 80°C, reducing reaction time from 12 to 6 hours .

Q. What computational methods validate molecular interactions in docking studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with a grid box centered on the target protein’s active site (e.g., COX-2 or EGFR). Validate poses via MD simulations (100 ns) to assess binding stability .

- Pharmacophore Mapping : Align the compound’s thiadiazole and methanone groups with key hydrogen-bond acceptors in the target .

Q. How to resolve contradictions between spectral data and observed bioactivity?

Methodological Answer:

Q. What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare IC values .

- 3D-QSAR : Develop CoMFA or CoMSIA models using steric/electrostatic field descriptors from aligned docked poses .

Q. How is X-ray crystallography applied to confirm conformation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.